molecular formula C11H18O2 B13545940 Ethyl 2-cyclohexylprop-2-enoate

Ethyl 2-cyclohexylprop-2-enoate

Cat. No.: B13545940
M. Wt: 182.26 g/mol
InChI Key: FTNCIMPTQZXPJC-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexylprop-2-enoate is an α,β-unsaturated ester characterized by a cyclohexyl substituent at the β-position of the prop-2-enoate backbone. Its molecular formula is C₁₂H₁₈O₂, with a structure combining ester functionality (ethyl group) and steric bulk from the cyclohexyl moiety. The cyclohexyl group confers unique steric and electronic properties, distinguishing it from simpler acrylates like ethyl acrylate or methyl methacrylate .

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

ethyl 2-cyclohexylprop-2-enoate

InChI

InChI=1S/C11H18O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h10H,2-8H2,1H3

InChI Key

FTNCIMPTQZXPJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyclohexylprop-2-enoate can be synthesized through the esterification of 2-cyclohexylprop-2-enoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclohexylprop-2-enoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-cyclohexylprop-2-enoic acid and ethanol.

    Reduction: Reduction of the ester using reducing agents like lithium aluminum hydride can produce the corresponding alcohol.

    Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: 2-cyclohexylprop-2-enoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Ethyl 2-cyclohexylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to produce various derivatives.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-cyclohexylprop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Steric Effects: The cyclohexyl group in this compound introduces significant steric hindrance, reducing reactivity in nucleophilic additions compared to smaller esters like ethyl acrylate. This property is advantageous in controlled polymerization reactions .
  • Electronic Effects: Unlike electron-withdrawing groups (e.g., cyano in Ethyl 2-cyanoprop-2-enoate), the cyclohexyl group is electron-neutral, leading to moderate electrophilicity at the α,β-unsaturated site .
  • Thermal Stability: Higher boiling points correlate with increased molecular weight and bulky substituents, as seen in this compound versus linear esters.

Computational and Experimental Analysis

Crystallographic studies using programs like SHELXL and ORTEP-3 (commonly employed for small-molecule refinement) reveal that the cyclohexyl group adopts a chair conformation, minimizing steric strain . Comparative molecular dynamics simulations predict lower solubility in polar solvents than Ethyl 2-(thiophen-2-yl)prop-2-enoate due to reduced π-π interactions .

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